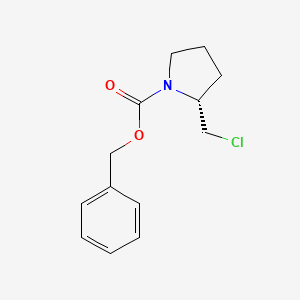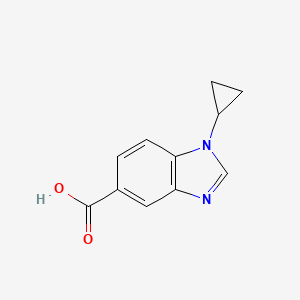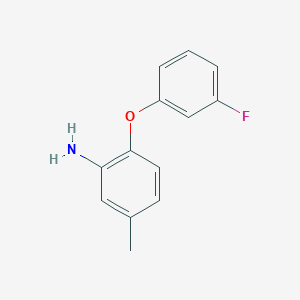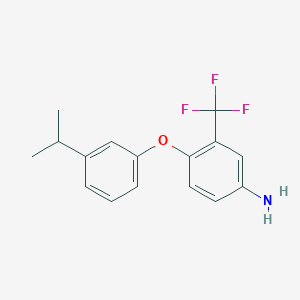![molecular formula C8H3ClF3NS B1370723 2-氯-5-(三氟甲基)苯并[d]噻唑 CAS No. 23420-88-4](/img/structure/B1370723.png)
2-氯-5-(三氟甲基)苯并[d]噻唑
概述
描述
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is a chemical compound with the molecular formula C8H3ClF3NS and a molecular weight of 237.63 g/mol . It is a member of the benzothiazole family, characterized by a benzene ring fused to a thiazole ring. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
科学研究应用
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and materials with specialized properties.
生化分析
Biochemical Properties
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound has been shown to exhibit antimicrobial, antifungal, and antiviral properties, which are attributed to its interactions with specific biomolecules. For instance, 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole can inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls, thereby exerting its antimicrobial effects . Additionally, the compound interacts with proteins involved in fungal cell membrane synthesis, leading to antifungal activity . These interactions are primarily driven by the compound’s ability to form stable complexes with the target enzymes and proteins, thereby disrupting their normal function.
Cellular Effects
The effects of 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole on various types of cells and cellular processes are profound. The compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, the compound interferes with cell membrane synthesis, resulting in increased membrane permeability and cell death . Furthermore, 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole has been observed to modulate gene expression in viral-infected cells, thereby inhibiting viral replication . These cellular effects highlight the compound’s potential as a therapeutic agent against various pathogens.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole involves several key interactions at the molecular level. The compound exerts its effects by binding to specific active sites on target enzymes and proteins, thereby inhibiting their activity. For example, 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole binds to the active site of bacterial transpeptidase enzymes, preventing the cross-linking of peptidoglycan chains and ultimately disrupting cell wall synthesis . Similarly, the compound interacts with fungal enzymes involved in ergosterol synthesis, leading to impaired cell membrane integrity . Additionally, 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole has been shown to modulate gene expression by binding to viral DNA or RNA, thereby inhibiting viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to light and heat can lead to gradual degradation, resulting in reduced efficacy . In in vitro studies, the long-term effects of 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole on cellular function have been investigated, revealing that the compound can induce adaptive responses in cells, such as upregulation of stress response genes . In in vivo studies, the compound has been shown to maintain its antimicrobial and antifungal activities over extended treatment periods, with no significant loss of potency .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial and antifungal activities with minimal adverse effects . At higher doses, 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level result in a significant increase in adverse effects . These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is involved in several metabolic pathways, primarily through its interactions with specific enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and proteins, influencing metabolic flux and metabolite levels . Additionally, 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole has been shown to modulate the activity of enzymes involved in carbohydrate and lipid metabolism, thereby affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cells, 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by factors such as tissue perfusion and binding affinity to tissue-specific proteins .
Subcellular Localization
The subcellular localization of 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These subcellular localizations enable the compound to exert its effects on specific cellular processes, such as protein synthesis and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 2-chloro-5-(trifluoromethyl)benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzothiazole ring .
Industrial Production Methods
Industrial production of 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Electrophilic substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) in solvents such as acetic acid or chloroform.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) in appropriate solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzothiazoles with various functional groups.
Electrophilic substitution: Formation of halogenated or sulfonated benzothiazoles.
Oxidation and reduction: Formation of oxidized or reduced derivatives with altered functional groups.
作用机制
The mechanism of action of 2-Chloro-5-(trifluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to the inhibition or activation of target pathways. This compound can induce cellular responses, including apoptosis or cell cycle arrest, depending on the context .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)benzaldehyde
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 2-Chloro-5-(trifluoromethyl)benzothiazole
Uniqueness
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole is unique due to its trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in various chemical reactions compared to its analogs. Its ability to form stable interactions with biological targets also sets it apart in medicinal chemistry .
属性
IUPAC Name |
2-chloro-5-(trifluoromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NS/c9-7-13-5-3-4(8(10,11)12)1-2-6(5)14-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHYDRGLBQZDAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621201 | |
| Record name | 2-Chloro-5-(trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23420-88-4 | |
| Record name | 2-Chloro-5-(trifluoromethyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(trifluoromethyl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1370643.png)





![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)
![3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid](/img/structure/B1370665.png)
![6-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1370666.png)
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)




